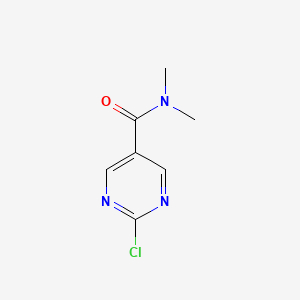
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide is an organic compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide typically involves the chlorination of N,N-dimethyl-5-pyrimidinecarboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyrimidine ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, substitution with an amine would yield an N-substituted pyrimidine derivative.
Scientific Research Applications
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar in structure but with an acetamide group instead of a pyrimidine ring.
2-Chloro-N,N-dimethyl-5-pyrimidinamine: Similar but with an amine group instead of a carboxamide group.
Uniqueness
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity. Its ability to undergo selective substitution reactions makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-N,N-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)6(12)5-3-9-7(8)10-4-5/h3-4H,1-2H3 |
InChI Key |
CDBYNSBJWYMZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















